3-Chloro-2-methylaniline Hydrochloride
Overview
Description
3-Chloro-2-methylaniline Hydrochloride, also known as 3-chloro-o-toluidine hydrochloride, is an organic compound with the molecular formula C(_7)H(_9)Cl(_2)N. It is a derivative of aniline, where the amino group is substituted with a chlorine atom and a methyl group on the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
3-Chloro-2-methylaniline Hydrochloride, also known as 2-Amino-6-chlorotoluene Hydrochloride, is a complex organic compound. It’s known that similar compounds can interact with various enzymes and receptors in the body, affecting multiple biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as c3 borylation in the presence of an iridium catalyst . These reactions can lead to changes in the compound’s structure and properties, which can affect its interaction with its targets .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
It’s known that similar compounds can have various pharmacokinetic properties, which can affect their bioavailability .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, leading to changes in cellular processes .
Action Environment
It’s known that similar compounds can be affected by various environmental factors, such as temperature and light .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methylaniline Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized through various pathways, leading to the formation of different metabolites. These metabolic processes can affect the overall activity and toxicity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylaniline Hydrochloride can be achieved through several methods. One common route involves the chlorination of 2-methylaniline (o-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the desired position.
Another method involves the nitration of 2-chlorotoluene followed by reduction. In this process, 2-chlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to form 3-chloro-2-nitrotoluene. This intermediate is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to yield 3-Chloro-2-methylaniline, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The chlorination process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylaniline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form amides and secondary amines, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: Reduction of the nitro group in 3-chloro-2-nitrotoluene can yield 3-Chloro-2-methylaniline.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride.
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Iron powder or catalytic hydrogenation.
Major Products
Amides: Formed from acylation reactions.
Secondary Amines: Formed from alkylation reactions.
Nitroso and Nitro Compounds: Formed from oxidation reactions.
Scientific Research Applications
3-Chloro-2-methylaniline Hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
3-Chloro-2-methylaniline Hydrochloride can be compared with other similar compounds such as:
2-Chloro-4-methylaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.
3-Chloro-4-methylaniline: Another isomer with distinct chemical properties and uses.
2-Chloro-6-methylaniline: Differently substituted aniline with unique reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular synthetic applications and research purposes.
Properties
IUPAC Name |
3-chloro-2-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGXAZCBNLQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87-60-5 (Parent) | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5064174 | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-40-1 | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-o-toluidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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